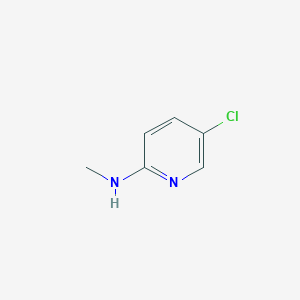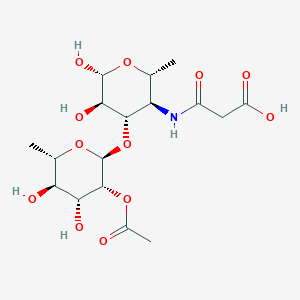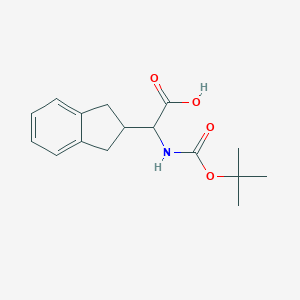
Tert-butoxycarbonylamino-indan-2-YL-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butoxycarbonylamino-indan-2-yl-acetic acid is a compound that falls within the category of tert-butoxycarbonyl (Boc) protected amino acids. These compounds are widely used in the field of organic synthesis, particularly in the synthesis of peptides and other amine-containing molecules, due to their ability to protect the amine group during chemical reactions.
Synthesis Analysis
The synthesis of tert-butoxycarbonyl-protected compounds, such as tert-butoxycarbonylamino-indan-2-yl-acetic acid, often involves the use of tert-butyl aminocarbonate, which can acylate amines in both organic and aqueous solutions . A practical synthesis method has been developed for a structurally similar compound, (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, which demonstrates the versatility and regioselectivity of the tert-butoxycarbonyl group in the synthesis of complex molecules .
Molecular Structure Analysis
The tert-butoxycarbonyl group is known to have a significant effect on the molecular structure of the compounds it is attached to. For instance, the presence of tert-butylaminoxyl groups in alpha-substituted acetic acids has been shown to influence the acid-dissociation equilibria due to the electron-withdrawing character of the aminoxyl group . This effect is crucial in understanding the behavior of tert-butoxycarbonylamino-indan-2-yl-acetic acid under different chemical environments.
Chemical Reactions Analysis
The tert-butoxycarbonyl group is a common protecting group for amines in organic synthesis. It is stable under a variety of reaction conditions but can be removed under acidic conditions when necessary. The synthesis of related compounds, such as 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, showcases the reactivity of tert-butoxycarbonyl-protected intermediates in the formation of more complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butoxycarbonylamino-indan-2-yl-acetic acid can be inferred from the properties of similar Boc-protected compounds. For example, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate reveals insights into the stability and reactivity of the Boc group when attached to amino acids with different side chains . Additionally, the synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane demonstrates the Boc group's utility in preparing chelating agents for lanthanide ions, which can be used in molecular imaging . These studies highlight the versatility and importance of Boc-protected compounds in various chemical applications.
Aplicaciones Científicas De Investigación
Chemical Recycling of Polyethylene Terephthalate (PET)
Research on the chemical recycling of PET, a common plastic material, could offer insights into reaction mechanisms and methodologies that may be relevant for the breakdown or synthesis of complex organic compounds, including Tert-butoxycarbonylamino-indan-2-YL-acetic acid. The hydrolysis process, either in an alkaline or acidic environment, is a key method for recovering pure monomers from polymers, which could be analogous to processes relevant for modifying or synthesizing organic compounds with specific functional groups or structures (Karayannidis & Achilias, 2007).
Metabolic Engineering of Terpenoid Biosynthesis in Plants
The metabolic engineering of terpenoids in plants highlights the manipulation of biosynthetic pathways to alter the production of specific compounds, which may be relevant for research on Tert-butoxycarbonylamino-indan-2-YL-acetic acid. Understanding how to influence the production of compounds with various biological activities through genetic and biochemical manipulation could provide a model for research into the synthesis or modification of similar compounds (Aharoni et al., 2006).
Organic Corrosion Inhibitors in Acidic Solutions
The use of organic corrosion inhibitors for protecting metals in acidic solutions demonstrates the importance of organic compounds with specific functional groups, which might include structures similar to Tert-butoxycarbonylamino-indan-2-YL-acetic acid. These inhibitors often contain heteroatoms (O, S, N, P) and π-electrons, indicating the potential for organic compounds with specific structural features to interact with metal surfaces or ions in solution. This research area may offer insights into the applications of organic compounds in industrial processes and their interactions with other materials (Goyal et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-8-10-6-4-5-7-11(10)9-12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHHRDDQOOBPTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619757 |
Source


|
| Record name | [(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butoxycarbonylamino-indan-2-YL-acetic acid | |
CAS RN |
155172-73-9 |
Source


|
| Record name | [(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

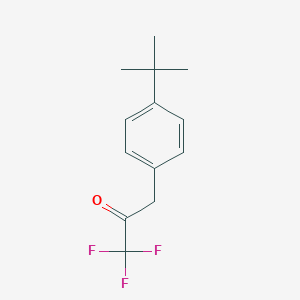
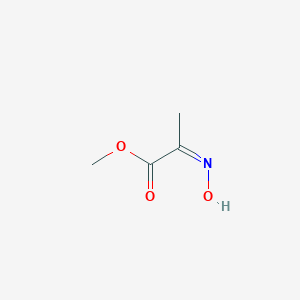
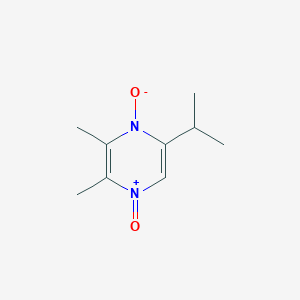
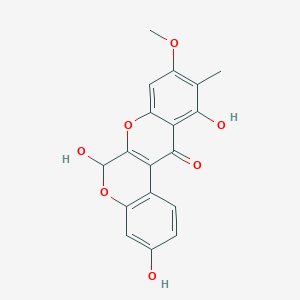

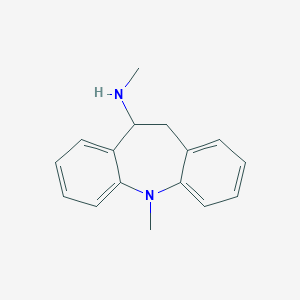
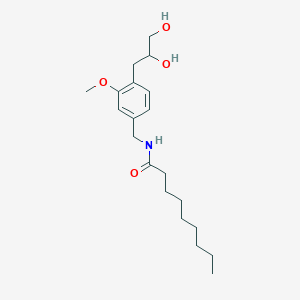
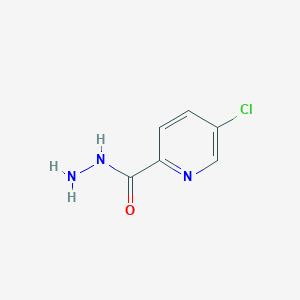
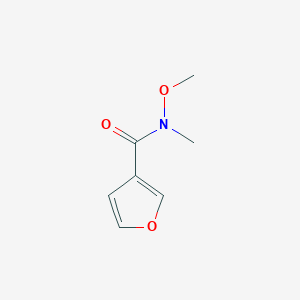
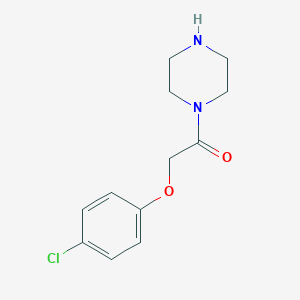
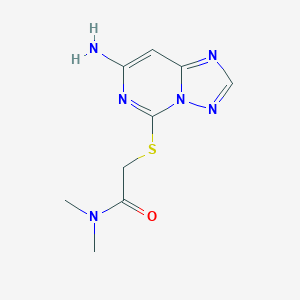
![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)
